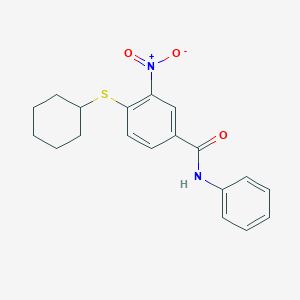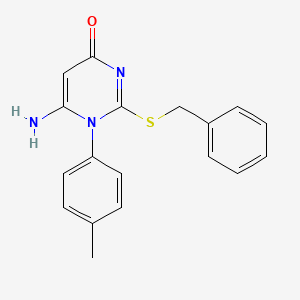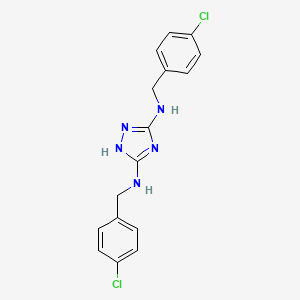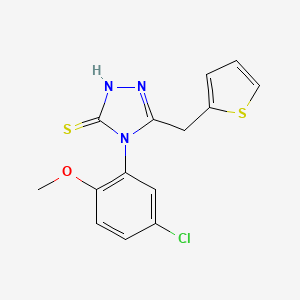
4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide
Vue d'ensemble
Description
4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexylsulfanyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide typically involves multiple steps. One common method starts with the nitration of N-phenylbenzamide to introduce the nitro group at the 3-position. This is followed by the introduction of the cyclohexylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzamide core.
Applications De Recherche Scientifique
4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. In the case of anticancer properties, it might induce apoptosis or inhibit cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(benzylsulfanyl)-3-nitro-N-phenylbenzamide
- 4-(methylsulfanyl)-3-nitro-N-phenylbenzamide
- 4-(ethylsulfanyl)-3-nitro-N-phenylbenzamide
Uniqueness
4-(cyclohexylsulfanyl)-3-nitro-N-phenylbenzamide is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs
Propriétés
IUPAC Name |
4-cyclohexylsulfanyl-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(20-15-7-3-1-4-8-15)14-11-12-18(17(13-14)21(23)24)25-16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMOBOGDGVJUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3501590.png)

![2-{3-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3501599.png)



![ETHYL 4-AMINO-2-[({[4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B3501632.png)

![1-[2-[4-(2-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea](/img/structure/B3501636.png)
![N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501638.png)

![Methyl 4-chloro-3-[[2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3501655.png)
![3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(5-bromo-2-hydroxyphenyl)propanamide](/img/structure/B3501665.png)
![6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one](/img/structure/B3501672.png)
